1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is a complex organic compound known for its unique structure and reactivity. This compound is often used in organic synthesis and pharmaceutical research due to its stability and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis . The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but lacks the additional piperidine ring.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis with similar protective properties.
Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is unique due to its dual piperidine rings and specific stereochemistry, which provide distinct reactivity and stability compared to other Boc-protected compounds.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C18H32N2O4 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H32N2O4/c1-12-7-6-8-13(2)20(12)15-9-14(16(21)22)10-19(11-15)17(23)24-18(3,4)5/h12-15H,6-11H2,1-5H3,(H,21,22)/t12-,13+,14?,15? |
InChI Key |
SFSMFPUZMYACST-DGKWVBSXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1CCCC(N1C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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